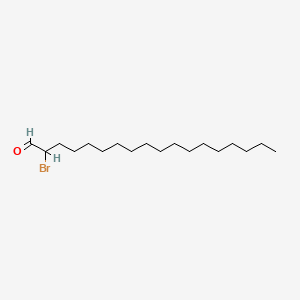

2-Bromooctadecanal

Description

Properties

CAS No. |

56599-95-2 |

|---|---|

Molecular Formula |

C18H35BrO |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-bromooctadecanal |

InChI |

InChI=1S/C18H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h17-18H,2-16H2,1H3 |

InChI Key |

FPTOZTNWJXTXES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromooctadecanal: Synthesis Pathways, Mechanistic Insights, and Protocols

Executive Summary

2-Bromooctadecanal (CAS: 56599-95-2) is an 18-carbon α -bromo fatty aldehyde with profound significance in both lipidomic biomarker research and synthetic organic chemistry. Historically viewed merely as a synthetic intermediate, recent pathophysiological discoveries have identified 2-bromooctadecanal as a critical downstream product of oxidative stress in biological membranes.

This technical guide provides an in-depth mechanistic analysis of both the in vivo biological synthesis (mediated by myeloperoxidase) and the in vitro chemical synthesis (via organocatalytic α -bromination). By understanding the causality behind these pathways, researchers can better isolate, synthesize, and utilize this compound for drug development and diagnostic assays.

Chemical Identity & Properties

Before detailing the synthesis pathways, it is critical to establish the structural parameters of the target molecule. 2-Bromooctadecanal is a highly lipophilic molecule, making its handling and purification heavily reliant on non-polar solvent systems.

-

IUPAC Name: 2-Bromooctadecanal

-

Molecular Formula: C18H35BrO

-

Molecular Weight: 347.38 g/mol

-

Structural Features: A long aliphatic tail (conferring extreme hydrophobicity) terminating in an aldehyde, with a bromine atom at the α -carbon (C2).

For comprehensive structural and spectral baseline data, refer to the 1 [1].

In Vivo Biosynthesis: The Myeloperoxidase (MPO) Pathway

In physiological environments, 2-bromooctadecanal is not synthesized via traditional halogenation of an aldehyde. Instead, it is generated through the oxidative cleavage of plasmalogens—a specialized class of membrane phospholipids.

During acute inflammation, neutrophils release the enzyme Myeloperoxidase (MPO) . MPO utilizes hydrogen peroxide ( H2O2 ) to oxidize physiological halide ions (such as Br− ) into highly reactive hypohalous acids, notably hypobromous acid (HOBr).

Mechanistic Causality: Why does HOBr specifically yield 2-bromooctadecanal? Plasmalogens contain a unique vinyl ether bond at the sn-1 position of the glycerol backbone. This electron-rich double bond is highly susceptible to electrophilic attack by HOBr. The addition of Br+ across the vinyl ether bond forms a transient halonium ion intermediate. Because of the aqueous physiological environment, this intermediate rapidly undergoes hydrolytic cleavage, releasing lysophosphatidylcholine and the corresponding α -bromo fatty aldehyde (such as 2-bromooctadecanal) [2].

Fig 1. In vivo biosynthesis of 2-bromooctadecanal via MPO-mediated plasmalogen cleavage.

In Vitro Chemical Synthesis: Organocatalytic α -Bromination

For drug development and analytical standard generation, 2-bromooctadecanal must be synthesized de novo from octadecanal (stearaldehyde).

The Synthetic Challenge: Direct bromination of aliphatic aldehydes using molecular bromine ( Br2 ) is notoriously inefficient. The reaction generates hydrobromic acid (HBr) as a byproduct, which catalyzes the self-condensation (aldol addition) of the highly reactive aldehyde enol. Furthermore, Br2 lacks the steric bulk necessary to prevent di-bromination at the α -carbon.

The Organocatalytic Solution: To bypass these limitations, modern synthetic routes employ secondary amine organocatalysts (such as L-proline or MacMillan's imidazolidinone catalysts) alongside N-Bromosuccinimide (NBS) [3]. The secondary amine condenses with the aldehyde to form an enamine . This transformation serves two causal purposes:

-

It drastically raises the Highest Occupied Molecular Orbital (HOMO) of the α -carbon, making it highly nucleophilic without requiring harsh basic conditions.

-

The steric bulk of the catalyst combined with the bulky succinimide leaving group of NBS ensures strict mono-selectivity.

Fig 2. Organocatalytic in vitro synthesis workflow for alpha-bromination of octadecanal.

Quantitative Data: Reagent Comparison

The table below summarizes the empirical advantages of the organocatalytic approach over traditional halogenation methods for long-chain aldehydes.

| Brominating System | Catalyst | Temperature | Conversion (%) | Mono-selectivity | Principal Byproducts |

| Br2 / Acid | None | 25 °C | 45% | Low | Di-bromo adducts, Aldol polymers |

| NBS | None | 25 °C | <10% | Poor | Unreacted starting material |

| NBS | L-Proline (20 mol%) | 0 °C | 85% | High (>95%) | Succinimide |

| NBS | Diphenylpyrrolidine (10 mol%) | -10 °C | 92% | Excellent (>99%) | Succinimide |

Experimental Protocol: Bench-Scale Synthesis

The following protocol outlines a self-validating, high-yield methodology for the synthesis of 2-bromooctadecanal using an organocatalytic approach.

Step 1: Reaction Setup & Enamine Formation

-

Flame-dry a 100 mL round-bottom flask and purge with an inert Argon atmosphere to prevent auto-oxidation of the aldehyde.

-

Dissolve 10.0 mmol of octadecanal in 50 mL of anhydrous dichloromethane (DCM).

-

Add 1.0 mmol (10 mol%) of the secondary amine catalyst (e.g., (2R,5R)-diphenylpyrrolidine).

-

Stir the mixture at -10 °C for 15 minutes. Scientific Rationale: The low temperature stabilizes the enamine intermediate and prevents background thermal degradation.

Step 2: Electrophilic Bromination

-

Weigh out 10.5 mmol (1.05 equiv) of N-Bromosuccinimide (NBS). Ensure the NBS is freshly recrystallized from water to remove trace Br2 and HBr.

-

Shield the reaction flask from ambient light using aluminum foil. Scientific Rationale: Light exposure can trigger the homolytic cleavage of NBS into bromine radicals, shifting the reaction from the desired electrophilic α -bromination to chaotic radical allylic/alkyl bromination.

-

Add the NBS portion-wise over 10 minutes to maintain the -10 °C internal temperature. Stir for 4 hours.

Step 3: Hydrolysis and Quenching

-

Quench the reaction by adding 20 mL of cold, distilled water.

-

Vigorously stir the biphasic mixture for 15 minutes. Scientific Rationale: The reaction produces an α -bromo iminium ion. Water acts as a nucleophile to hydrolyze the iminium bond, releasing the free 2-bromooctadecanal and regenerating the amine catalyst.

Step 4: Extraction and Purification

-

Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 20 mL).

-

Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purify the crude lipid via flash column chromatography (silica gel, isocratic 95:5 Hexanes:Ethyl Acetate).

Analytical Characterization

To validate the structural integrity of the synthesized 2-bromooctadecanal, the following analytical benchmarks should be met:

-

1 H NMR (400 MHz, CDCl3 ): The defining feature is the α -proton (CH-Br), which will appear as a distinct doublet of doublets or triplet shifted downfield to approximately 4.10 – 4.30 ppm due to the deshielding effect of the halogen. The aldehyde proton (CHO) will appear as a sharp singlet or fine doublet at 9.40 – 9.50 ppm .

-

GC-MS (EI): The mass spectrum will lack a strong molecular ion peak due to the lability of the aldehyde, but will show characteristic isotopic fragments at m/z 346 and 348 in a 1:1 ratio, confirming the presence of a single bromine atom ( 79Br and 81Br ).

References

-

National Center for Biotechnology Information (NIH). "2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem." PubChem Database.[Link]

-

Thukkani, A. K., et al. "Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes." Journal of Biological Chemistry (2002).[Link]

-

Braunton, A., et al. "Organocatalytic Asymmetric α -Bromination of Aldehydes and Ketones." ResearchGate (2005).[Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromooctadecanal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromooctadecanal is a long-chain aliphatic aldehyde featuring a bromine atom at the alpha position. This unique structural arrangement imparts a dual reactivity profile, making it a valuable synthetic intermediate in various research and development applications, particularly in the synthesis of complex lipids and targeted drug molecules. The long octadecanal backbone provides significant lipophilicity, a key characteristic for interactions with biological membranes, while the α-bromoaldehyde functionality serves as a reactive handle for further chemical modifications. This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of 2-Bromooctadecanal, offering a foundational resource for its effective utilization in a laboratory setting.

PART 1: Core Physicochemical Characteristics

Structural and Molecular Data

| Property | Value |

| IUPAC Name | 2-bromooctadecanal |

| Molecular Formula | C₁₈H₃₅BrO |

| Molecular Weight | 347.4 g/mol [1] |

| CAS Number | 56599-95-2[1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(C=O)Br[1] |

Predicted Physical Properties

| Property | Predicted Value/Information | Rationale |

| Appearance | White to off-white waxy solid or oil | Based on the long C18 alkyl chain of octadecanal. |

| Melting Point | Not experimentally determined. Likely to be slightly above room temperature. | The long alkyl chain suggests a solid state, but the bromine and aldehyde functionalities may disrupt crystal packing, lowering the melting point compared to octadecane. |

| Boiling Point | Not experimentally determined. Expected to be high and likely to decompose upon heating. | High molecular weight and polar functional groups lead to a high boiling point. α-Bromo aldehydes can be thermally unstable. |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents (e.g., hexanes, diethyl ether) and chlorinated solvents (e.g., dichloromethane). | The dominant C18 alkyl chain confers high lipophilicity. |

| Stability | Sensitive to moisture, light, and air. Prone to oxidation and dehydrobromination. | Aldehydes are susceptible to oxidation to carboxylic acids. α-Bromo carbonyls can undergo elimination to form α,β-unsaturated systems, particularly in the presence of a base.[2] |

PART 2: Synthesis and Characterization

The synthesis of 2-Bromooctadecanal is typically achieved through the α-bromination of the parent aldehyde, octadecanal. This reaction is a cornerstone of organic synthesis for the functionalization of carbonyl compounds.

Synthetic Workflow: α-Bromination of Octadecanal

The acid-catalyzed bromination of an aldehyde proceeds through an enol intermediate. The rate-limiting step is the formation of the enol, which then rapidly reacts with bromine.

Caption: A generalized workflow for the synthesis and purification of 2-Bromooctadecanal.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromooctadecanal via acid-catalyzed α-bromination of octadecanal.

Materials:

-

Octadecanal

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve octadecanal (1.0 eq) in dichloromethane. Add a catalytic amount of glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloromethane via the dropping funnel. Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the excess bromine by adding saturated aqueous sodium bisulfite solution until the orange color disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Self-Validation:

-

Acid Catalyst: The acid catalyzes the formation of the enol intermediate, which is the nucleophile that attacks the bromine.[3][4]

-

Slow Addition of Bromine: This helps to control the reaction temperature and minimize the formation of the dibrominated byproduct.

-

Quenching: The use of sodium bisulfite, a reducing agent, safely neutralizes any unreacted bromine.

-

Bicarbonate Wash: This step removes the acidic catalyst and any HBr byproduct formed during the reaction.

-

Chromatographic Purification: This is essential to separate the desired monobrominated product from any unreacted starting material and dibrominated impurities.

PART 3: Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromooctadecanal lies in the orthogonal reactivity of its two functional groups: the aldehyde and the α-bromo substituent.

Key Reaction Pathways

Caption: Principal reaction pathways available to 2-Bromooctadecanal.

Strategic Applications in Drug Discovery and Development

The introduction of a bromine atom into a molecule can significantly impact its pharmacological properties and provides a handle for further chemical elaboration.[5] While specific applications of 2-Bromooctadecanal are not extensively documented, its structural features suggest several potential uses:

-

Lipid-Based Drug Delivery: The long alkyl chain can be incorporated into liposomes or other lipid nanoparticles to enhance drug loading and delivery of therapeutic agents.

-

Synthesis of Bioactive Lipids: 2-Bromooctadecanal can serve as a precursor for the synthesis of modified fatty acids, phospholipids, and sphingolipids with potential biological activities. The α-bromo group allows for the introduction of various functional groups at a specific position.

-

Covalent Inhibitors: The electrophilic nature of the carbon bearing the bromine atom, enhanced by the adjacent aldehyde, makes it a potential candidate for the design of covalent inhibitors that can form a stable bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of a target protein.

-

Prodrug Strategies: The aldehyde or a derivative thereof could be part of a prodrug strategy, where the molecule is metabolized in vivo to release an active pharmaceutical ingredient.[6]

-

Isotopic Labeling: A non-radioactive or radioactive isotope of bromine could be incorporated to facilitate metabolism and distribution studies of molecules derived from 2-Bromooctadecanal.[7]

PART 4: Handling, Storage, and Safety

Safety:

-

α-Bromo aldehydes are lachrymators and skin irritants. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

Storage:

-

Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Keep containers tightly sealed to protect from moisture and air.

-

α-Bromo carbonyl compounds can be unstable and may decompose over time, often indicated by a change in color (yellowing or browning) and the release of hydrogen bromide (HBr).[2]

References

-

Cheméo. (n.d.). Chemical Properties of 2-bromodecane (CAS 39563-53-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromooctadecanal. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-decanal. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decane, 2-bromo-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromooctanal. PubChem. Retrieved from [Link]

- Rautio, J., et al. (2023).

-

ResearchGate. (n.d.). An Optimized Process to 10-Bromo-1-decanol. Retrieved from [Link]

-

Frontiers. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Bromodomains: a new target class for drug development. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 11). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species. PubMed. Retrieved from [Link]

Sources

- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

2-Bromooctadecanal structural elucidation

2-Bromooctadecanal Structural Elucidation: A Comprehensive Analytical Guide

Executive Summary

2-Bromooctadecanal (C18H35BrO), also known as 2-bromo-stearaldehyde, is a biologically active α -bromo fatty aldehyde with a monoisotopic mass of 346.18713 Da[1]. It is a critical lipid mediator and potent phagocyte chemoattractant[2]. The structural elucidation of this molecule requires a rigorous, self-validating analytical workflow to prevent the degradation of its labile α -bromo aldehyde moiety. This whitepaper provides an authoritative guide to the isolation, mass spectrometric (MS), and nuclear magnetic resonance (NMR) characterization of 2-bromooctadecanal.

Biological Context and Synthesis Mechanism

Plasmalogens are a unique subclass of glycerophospholipids enriched in mammalian cell membranes, characterized by a cis-vinyl ether bond at the sn-1 position of the glycerol backbone[3]. This electron-rich bond renders them highly susceptible to oxidative attack.

During acute inflammation or halogen-induced chemical injury, activated eosinophils release eosinophil peroxidase (EPO)[4]. EPO preferentially utilizes physiological bromide (Br⁻) over chloride to generate reactive brominating species, primarily hypobromous acid (HOBr)[2]. These species electrophilically target the vinyl ether bond of plasmalogens. The resulting cleavage generates a lysophospholipid and an α -bromo fatty aldehyde (such as 2-bromooctadecanal when derived from a stearyl aliphatic chain)[2],[4].

Caption: Eosinophil peroxidase-mediated oxidation of plasmalogens to 2-bromooctadecanal.

Self-Validating Isolation Protocol

Causality for Experimental Design: α -bromo aldehydes are highly reactive. Exposure to heat, alkaline pH, or prolonged air exposure induces α -epimerization, dehalogenation, or oxidation to the corresponding carboxylic acid. Therefore, extractions must be performed at sub-ambient temperatures using strictly neutral or slightly acidic conditions[5].

Step-by-Step Methodology:

-

Quenching & Extraction: Homogenize the biological sample in ice-cold methanol to instantly precipitate proteins and quench enzymatic activity. Add chloroform and HPLC-grade water to initiate a modified Bligh-Dyer biphasic extraction.

-

Self-Validation Step: Spike the initial homogenate with a stable isotope-labeled internal standard (e.g., d3 -2-bromohexadecanal). Tracking this standard allows the analyst to calculate absolute recovery rates and mathematically correct for any artifactual dehalogenation occurring during sample prep.

-

-

Solid-Phase Extraction (SPE): Isolate the organic (lower) phase and dry under a gentle stream of nitrogen. Resuspend in hexane and load onto a pre-conditioned silica SPE cartridge. Elute the neutral lipid fraction (containing 2-bromooctadecanal) using a non-polar solvent system of hexane/ethyl acetate (95:5, v/v).

-

Self-Validation Step: Process a procedural blank (water substituted for the biological sample) in parallel to ensure no halogenated artifacts are introduced by the solvents or plastics.

-

-

Reverse-Phase HPLC: Separate the SPE eluate on a C18 column maintained at 20°C. Use an isocratic mobile phase of acetonitrile/water (90:10, v/v) containing 0.1% formic acid. The acidic modifier is critical to maintain the aldehyde in its protonated state, preventing enolization and subsequent loss of the bromine atom.

Caption: Step-by-step analytical workflow for the isolation and structural elucidation of 2-bromooctadecanal.

Mass Spectrometry (MS) Elucidation

High-resolution mass spectrometry (HRMS) is the first line of structural confirmation[5]. In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), the presence of bromine is immediately identifiable by its characteristic isotopic signature: a 1:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks, corresponding to the 79Br and 81Br isotopes.

Table 1: Key MS Fragmentation Patterns for 2-Bromooctadecanal

| Ion/Fragment | m/z ( 79Br ) | m/z ( 81Br ) | Structural Significance |

| [M+H]⁺ | 347.19 | 349.19 | Intact molecular ion (observed in ESI+ mode). |

| [M-HBr]⁺ | 266.26 | 266.26 | Loss of hydrogen bromide (80/82 Da); confirms the presence of a halogenated aliphatic chain. |

| [M-H₂O]⁺ | 328.18 | 330.18 | Dehydration of the aldehyde moiety; common in oxygenated lipids. |

| [M-CHO]⁺ | 317.18 | 319.18 | α -cleavage resulting in the loss of the formyl radical (29 Da); localizes the aldehyde group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides compositional data, multi-nuclear NMR is mandatory to unambiguously confirm the regiochemistry (the exact placement of the bromine atom at the C2 position).

Causality for 2D NMR: 1D proton ( 1H ) NMR can identify the aldehyde and α -protons, but overlapping aliphatic signals in long-chain lipids obscure connectivity. 2D techniques (COSY, HSQC, HMBC) map the exact carbon-hydrogen framework, proving that the bromine is adjacent to the carbonyl carbon.

Caption: 2D NMR logical framework for confirming the regiochemistry of the alpha-bromo substitution.

Table 2: Diagnostic NMR Chemical Shifts (in CDCl₃)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Assignment | Diagnostic Value |

| 1H | 9.42 | Doublet ( J≈3.5 Hz ) | -CHO (Aldehyde) | Highly deshielded proton; the small coupling constant to the α -proton confirms their direct adjacency. |

| 1H | 4.21 | Doublet of triplets | -CHBr- ( α -proton) | Deshielded by both the carbonyl group and the electronegative bromine atom. |

| 1H | 1.95 - 2.10 | Multiplet | -CH₂- ( β -protons) | Adjacent to the chiral α -carbon, exhibiting complex diastereotopic splitting. |

| 13C | 192.5 | Singlet | C=O (Carbonyl) | Characteristic shift for an aliphatic aldehyde carbon. |

| 13C | 55.8 | Singlet | C-Br ( α -carbon) | Shifted significantly upfield compared to typical oxygenated carbons, diagnostic of bromination. |

Infrared (IR) Spectroscopy Validation

To finalize the self-validating loop, Fourier Transform Infrared (FT-IR) spectroscopy is employed to confirm functional groups orthogonally to NMR:

-

Carbonyl Stretch ( νC=O ): A strong, sharp absorption band at ∼1730 cm−1 confirms the saturated aldehyde.

-

Carbon-Bromine Stretch ( νC-Br ): A distinct band in the fingerprint region at ∼650−550 cm−1 confirms the presence of the aliphatic halogen.

Conclusion

The structural elucidation of 2-bromooctadecanal requires a highly controlled environment to prevent the degradation of its sensitive α -bromo aldehyde functionality. By combining cold biphasic extraction, precise reverse-phase HPLC, isotopic MS profiling, and 2D NMR connectivity mapping, researchers can confidently identify and quantify this crucial inflammatory lipid mediator.

References

-

[1] National Center for Biotechnology Information. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem. PubChem Database. URL:

-

[2] Albert CJ, Thukkani AK, Heuertz RM, Slungaard A, Ford DA. Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde. Journal of Biological Chemistry. 2003. URL:

-

[3] Dean JM, Lodhi IJ. Structural and functional roles of ether lipids. Protein & Cell. 2017. URL:

-

[5] Han X. Lipidomics: Comprehensive Mass Spectrometry Of Lipids. VDOC.PUB. 2016. URL:

-

[4] Matalon S, et al. Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. Physiology. 2021. URL:

Sources

- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. vdoc.pub [vdoc.pub]

The Electrophilic Lipid Mediator 2-Bromooctadecanal (CAS 56599-95-2): Biosynthesis, Pathophysiology, and Analytical Methodologies

Executive Summary

In the evolving landscape of lipidomics, ether lipids and their downstream oxidation products have emerged as critical mediators of cellular signaling and inflammation[1]. Among these, 2-Bromooctadecanal (CAS 56599-95-2) represents a highly reactive class of molecules known as α-bromofatty aldehydes (α-BrFALDs). Generated via the enzymatic action of leukocyte-derived peroxidases on structural plasmalogens, 2-bromooctadecanal acts as a potent electrophile capable of modifying cellular thiols, altering protein function, and driving tissue injury[2],[3]. This whitepaper provides a comprehensive mechanistic overview of 2-bromooctadecanal, detailing its biosynthetic origins, pathophysiological reactivity, and the rigorous analytical methodologies required for its quantification.

Chemical Identity & Physicochemical Properties

2-Bromooctadecanal is an 18-carbon aliphatic chain featuring an aldehyde functional group at the C1 position and a bromine atom at the α-carbon (C2)[4]. This specific structural arrangement dictates its behavior as a lipophilic electrophile.

Table 1: Chemical and Physicochemical Summary of 2-Bromooctadecanal

| Property | Value / Description |

| IUPAC Name | 2-bromooctadecanal |

| CAS Number | 56599-95-2[4] |

| Molecular Formula | C18H35BrO[4] |

| Molecular Weight | 347.4 g/mol [4] |

| Monoisotopic Mass | 346.1871 g/mol [5] |

| Synonyms | 2-bromo-octadecanal, 2-bromostearaldehyde[5] |

| Solubility | Highly lipophilic; soluble in chloroform, methanol, and non-polar organic solvents. |

Biosynthetic Origins: The Plasmalogen-Peroxidase Axis

The in vivo generation of 2-bromooctadecanal is not a random lipid peroxidation event; it is a highly specific, enzyme-driven cleavage of structural membrane lipids. Plasmalogens are a unique subclass of glycerophospholipids characterized by a vinyl ether bond at the sn-1 position[1]. This electron-rich bond is highly susceptible to electrophilic attack.

During acute inflammation, recruited neutrophils and eosinophils undergo a respiratory burst, releasing myeloperoxidase (MPO) and eosinophil peroxidase (EPO)[6]. These heme peroxidases utilize hydrogen peroxide (H₂O₂) to oxidize physiological halides. While chloride (Cl⁻) is more abundant, MPO and EPO exhibit a strong kinetic preference for bromide (Br⁻), generating hypobromous acid (HOBr)[2]. HOBr specifically targets the vinyl ether bond of plasmalogens. The resulting cleavage yields a lysophospholipid and an α-bromo fatty aldehyde—specifically, 2-bromooctadecanal when the sn-1 chain is an 18-carbon aliphatic moiety[2].

Biosynthetic pathway of 2-Bromooctadecanal via MPO/EPO-mediated plasmalogen cleavage.

Pathophysiological Reactivity & Signaling

Once generated, 2-bromooctadecanal acts as a diffusible, lipophilic electrophile. The presence of the electronegative bromine atom at the α-position significantly enhances the electrophilicity of the adjacent aldehyde carbon, making it highly reactive toward biological nucleophiles[3].

Mechanistically, 2-bromooctadecanal rapidly forms covalent adducts with sulfhydryl groups, primarily targeting the antioxidant glutathione (GSH) to form FALD-GSH adducts, as well as critical protein cysteinyl residues[3],[7]. This reactivity is significantly more robust than its chlorinated counterpart (2-chlorohexadecanal)[7]. The depletion of intracellular GSH and the adduction of functional proteins contribute to endothelial dysfunction, compromised blood-brain barrier integrity, and the exacerbation of ischemia/reperfusion injury[8].

Table 2: Comparative Reactivity of α-Halo Fatty Aldehydes

| Feature | α-BrFALD (e.g., 2-Bromooctadecanal) | α-ClFALD (e.g., 2-Chlorohexadecanal) |

| Primary Enzymatic Source | MPO and EPO[6] | MPO[6] |

| Primary Halide Substrate | Bromide (NaBr)[2] | Chloride (NaCl)[2] |

| Reactivity with Glutathione (GSH) | Highly Robust (Rapid Adduct Formation)[3] | Moderate[3] |

| Pathological Context | Bromine gas exposure, Eosinophilia[3] | Endotoxemia, Neutrophilic inflammation[8] |

Analytical Framework: Extraction and Quantification

Accurate quantification of 2-bromooctadecanal from biological matrices is notoriously challenging due to its high lipophilicity, thermal instability, and propensity for artifactual generation ex vivo. The following protocol outlines a self-validating lipidomic workflow utilizing Negative Ion Chemical Ionization Gas Chromatography-Mass Spectrometry (NICI GC-MS).

Self-Validating Protocol: Extraction and Derivatization

Step 1: Sample Quenching and Internal Standardization

-

Action: Homogenize tissue or cell pellets in ice-cold methanol containing 100 µM Butylated Hydroxytoluene (BHT) and a known concentration of a deuterated internal standard (e.g., d5-2-bromohexadecanal).

-

Causality: BHT is a radical scavenger that strictly halts ex vivo lipid peroxidation, preventing the artifactual oxidation of plasmalogens during processing. The internal standard acts as the foundation of the self-validating system, accounting for matrix suppression and extraction losses.

Step 2: Biphasic Lipid Extraction (Modified Folch)

-

Action: Add chloroform and HPLC-grade water to achieve a final CHCl₃:MeOH:H₂O volumetric ratio of 2:1:0.8. Vortex vigorously and centrifuge at 3,000 × g for 10 minutes at 4°C.

-

Causality: 2-Bromooctadecanal is highly non-polar. The biphasic separation forces the target aldehyde into the lower organic (chloroform) phase, effectively precipitating proteins and partitioning polar metabolites (which could interfere with GC-MS) into the upper aqueous phase.

Step 3: Aldehyde Stabilization via Derivatization

-

Action: Isolate the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas. Immediately resuspend the lipid film in a solution of pentafluorobenzyl hydroxylamine (PFBHA) in pyridine. Incubate at 60°C for 30 minutes.

-

Causality: Free aliphatic aldehydes are thermally labile and degrade upon injection into a GC inlet. PFBHA reacts with the aldehyde to form a stable oxime derivative. Crucially, the pentafluorobenzyl moiety introduces five highly electronegative fluorine atoms, which act as electron sinks.

Step 4: Instrumental Analysis (NICI GC-MS)

-

Action: Inject the derivatized sample into a GC-MS operating in Negative Ion Chemical Ionization (NICI) mode using methane as the reagent gas. Monitor the specific mass-to-charge (m/z) fragment ions corresponding to the molecular anion minus HF.

-

Causality: Standard Electron Impact (EI) ionization causes excessive fragmentation of aliphatic chains. NICI, combined with the PFBHA derivative, allows for soft ionization where the electronegative fluorines capture thermal electrons. This drastically reduces background noise from non-derivatized lipids, offering femtomole-level sensitivity.

-

Validation Checkpoint: Calculate the absolute recovery of the d5-internal standard. If recovery falls below 50%, the extraction is flagged as invalid due to likely emulsion formation during Step 2, and the sample must be re-processed.

Self-validating lipidomic workflow for the extraction and quantification of α-BrFALDs.

Conclusion

2-Bromooctadecanal (CAS 56599-95-2) is far more than a metabolic byproduct; it is a bioactive, electrophilic lipid mediator intricately linked to the innate immune response. By understanding the causality behind its biosynthesis—specifically the MPO/EPO-driven targeting of plasmalogen vinyl ether bonds—researchers can better contextualize its role in oxidative stress and tissue injury. Furthermore, employing rigorous, self-validating analytical protocols ensures that the quantification of this transient molecule remains accurate, paving the way for targeted therapeutic interventions in inflammatory and ischemic diseases.

References

-

PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. National Center for Biotechnology Information. Retrieved March 2026. URL:[Link]

-

Albert CJ, et al. (2002). Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes. Journal of Biological Chemistry. URL:[Link]

-

Wildsmith KR, et al. (2018). Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein. Journal of Lipid Research. URL:[Link]

-

Dean JM, Lodhi IJ. (2018). Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration. Progress in Lipid Research. URL:[Link]

-

SpectraBase Compound ID 1ggGJkno4KK. Octadecanal, 2-bromo-. John Wiley & Sons, Inc. URL: [Link]

-

Malle E, et al. (2022). Halogenation Activity of Mammalian Heme Peroxidases. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

- 1. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

biological activity of alpha-bromo aldehydes

The Biological Activity of α -Bromo Aldehydes: Mechanisms, Pathophysiology, and Analytical Profiling

Executive Summary

In the landscape of lipid-derived electrophiles (LDEs), α -bromo aldehydes ( α -BrAs) represent a highly reactive, structurally unique class of metabolites primarily generated during acute oxidative stress and inflammation. Unlike classical lipid peroxidation products (e.g., 4-hydroxynonenal), α -BrAs are synthesized enzymatically via the myeloperoxidase (MPO) pathway, which utilizes hydrogen peroxide and halide ions to generate potent oxidants like hypobromous acid (HOBr).

As a Senior Application Scientist focusing on lipidomics and drug discovery, I have structured this technical guide to elucidate the exact biochemical causality behind α -BrA generation, their specific mechanisms of protein adduction, and the rigorous analytical methodologies required to capture these transient species in biological matrices. Understanding these pathways is critical for researchers developing targeted therapies for atherosclerosis, neurodegeneration, and chronic inflammatory diseases.

Mechanisms of Endogenous Generation

The biological activity of α -bromo aldehydes begins with their targeted endogenous synthesis. Plasmalogens, a class of phospholipids characterized by a vinyl ether bond at the sn−1 position, are highly enriched in the cardiovascular system and neural tissues[1].

While aliphatic alkenes in standard phospholipids are relatively resistant to direct halogenation, the electron-rich vinyl ether linkage of plasmalogens is highly susceptible to electrophilic attack by MPO-derived HOBr[2]. The reaction proceeds via a bromohydrin intermediate, which rapidly undergoes spontaneous cleavage to yield an unsaturated lysophospholipid and an α -bromo fatty aldehyde[3].

Causality in Experimental Kinetics: The preference for plasmalogen cleavage over standard lipid peroxidation is driven purely by reaction kinetics. Experimental data demonstrates that HOBr reacts with vinyl ethers at a rate constant of 3.5×106 M−1s−1 , which is 200-300 times faster than its reaction with aliphatic alkenes[2]. This kinetic superiority explains why α -BrAs accumulate specifically in human atherosclerotic lesions where MPO-laden macrophages (foam cells) reside[3].

Quantitative Kinetic Data

The table below summarizes the reaction kinetics that dictate the preferential formation of α -halo aldehydes in biological systems.

| Oxidant Species | Primary Lipid Target | Reaction Rate Constant ( k ) | Relative Biological Reactivity |

| Hypochlorous Acid (HOCl) | Vinyl Ether (Plasmalogen) | 1.6×103 M−1s−1 | High |

| Hypobromous Acid (HOBr) | Vinyl Ether (Plasmalogen) | 3.5×106 M−1s−1 | Very High |

| HOCl / HOBr | Aliphatic Alkene (Standard PL) | ∼101 M−1s−1 | Low (200-300x slower) |

Table 1: Kinetic parameters of MPO-derived oxidants reacting with cellular lipids[2].

Figure 1: Myeloperoxidase-mediated generation of alpha-bromo aldehydes and protein adduction.

Biochemical Reactivity and Protein Modification

The biological toxicity of α -bromo aldehydes stems from their nature as bifunctional electrophiles .

-

The α -Carbon: The presence of the electronegative bromine atom creates a highly electrophilic α -carbon, making it a prime target for SN2 alkylation by biological nucleophiles. The sulfhydryl group of cysteine and the imidazole ring of histidine are the primary targets.

-

The Aldehyde Moiety: Simultaneously, the aldehyde group can undergo reversible Schiff base formation with the ϵ -amino groups of lysine residues.

Because of this dual reactivity, α -BrAs act as potent protein cross-linkers. When an α -BrA modifies a critical enzyme (e.g., GAPDH or endothelial nitric oxide synthase), it induces irreversible conformational changes, leading to enzyme inactivation, endoplasmic reticulum (ER) stress, and the activation of pro-apoptotic signaling cascades. This mechanism is a key driver of endothelial dysfunction in unstable coronary artery disease[1].

Experimental Protocols: Detection and Profiling of α -BrAs

Because α -BrAs are highly reactive and transient, standard lipid extraction protocols will fail to detect them; they will rapidly form artifactual adducts ex vivo or degrade. To ensure scientific integrity, the following protocol utilizes a self-validating system incorporating in situ derivatization and stable isotope internal standards.

Step-by-Step Methodology: LC-MS/MS Profiling of α -Bromo Aldehydes

Step 1: Tissue Quenching and Homogenization

-

Rationale: Halting enzymatic activity and preventing ex vivo oxidation is paramount.

-

Action: Flash-freeze atherosclerotic tissue in liquid nitrogen. Homogenize the tissue in a lysis buffer containing 100 μ M Butylated hydroxytoluene (BHT) and 100 μ M Diethylenetriaminepentaacetic acid (DTPA) to chelate free iron and quench radical propagation.

Step 2: Internal Standardization

-

Rationale: To validate extraction efficiency and account for matrix suppression.

Action: Spike the homogenate with 10 pmol of a heavy-isotope labeled internal standard (e.g., d4

α -bromohexadecanal).Step 3: In Situ Derivatization

-

Rationale: The reactive aldehyde must be stabilized before organic extraction to prevent loss via protein binding.

-

Action: Add Pentafluorobenzyl hydroxylamine (PFBHA) to a final concentration of 5 mM. Incubate at room temperature for 30 minutes. PFBHA converts the highly reactive aldehyde into a stable oxime derivative, which also enhances negative-ion electrospray ionization (ESI) sensitivity.

Step 4: Modified Folch Extraction

-

Action: Extract the derivatized lipids using a Chloroform:Methanol (2:1, v/v) system. Collect the lower organic phase, dry under a gentle stream of nitrogen gas, and reconstitute in Methanol:Water (9:1) for LC-MS/MS analysis.

Step 5: LC-ESI-MS/MS Analysis

-

Action: Resolve the lipid extract on a C18 reversed-phase column. Operate the mass spectrometer in Negative Ion Multiple Reaction Monitoring (MRM) mode. Monitor the specific neutral loss of the PFBHA moiety and the isotopic signature of the bromine atom (an almost 1:1 ratio of 79 Br and 81 Br isotopes), which serves as a definitive structural confirmation of the α -bromo species.

Figure 2: Analytical workflow for the stabilization and LC-MS/MS detection of alpha-bromo aldehydes.

Therapeutic Perspectives in Drug Development

Recognizing α -bromo aldehydes not merely as biomarkers, but as active pathogenic mediators, opens novel avenues for drug development. Current pharmacological strategies are focusing on two main pillars:

-

Upstream Inhibition: The development of selective Myeloperoxidase (MPO) inhibitors (e.g., 2-thioxanthines) to prevent the initial generation of HOBr.

-

Downstream Scavenging: The design of nucleophilic "decoy" molecules (such as synthetic histidine- or carnosine-derivatives) that can outcompete endogenous proteins for α -BrA binding, thereby neutralizing the electrophile before it can induce irreversible cellular damage.

References

-

Skaff, O., Pattison, D. I., & Davies, M. J. (2008). The vinyl ether linkages of plasmalogens are favored targets for myeloperoxidase-derived oxidants: a kinetic study. University of Copenhagen Research Portal. 2

-

Meikle, P. J., et al. (2011). Plasma Lipidomic Analysis of Stable and Unstable Coronary Artery Disease. ResearchGate. 1

-

Denisenko, Y. K., et al. (2020). Protective action of alkylglycerols under stress. ResearchGate. 3

The Reactivity Profile and Biological Implications of 2-Bromooctadecanal: A Technical Whitepaper

Executive Summary

2-Bromooctadecanal (C₁₈H₃₅BrO)[1] is a long-chain α -bromo fatty aldehyde ( α -BrFALD) that functions as a highly reactive lipid species (RLS). Generated endogenously during inflammatory responses or exogenously via halogen gas exposure, this bifunctional electrophile plays a critical role in protein modification, cellular signaling, and tissue injury. This whitepaper provides an in-depth analysis of the chemical reactivity profile of 2-bromooctadecanal, detailing its kinetic preferences, pathophysiological targets, and the self-validating analytical protocols required to study its behavior in complex biological matrices.

Chemical Anatomy and Bifunctional Electrophilicity

The structural hallmark of 2-bromooctadecanal is its dual-electrophile system, comprising a hydrophobic 16-carbon aliphatic tail, an α -carbon substituted with a bromine atom, and a terminal aldehyde group. This architecture dictates a complex reactivity profile governed by Hard and Soft Acids and Bases (HSAB) theory.

-

The Aldehyde Carbon (Hard Electrophile): The carbonyl carbon is highly polarized and acts as a "hard" electrophile. It preferentially reacts with "hard" nucleophiles, such as the ϵ -amino groups of lysine residues, to form Schiff bases (imines). However, in aqueous biological systems, these Schiff bases are highly reversible unless secondary stabilization (e.g., reduction or Amadori rearrangement) occurs.

-

The α -Carbon (Soft Electrophile): The presence of the electronegative, highly polarizable bromine atom adjacent to the carbonyl group renders the α -carbon a "soft" electrophile. This site undergoes rapid, irreversible SN2 nucleophilic substitution with "soft" nucleophiles, primarily thiolate anions found in glutathione (GSH) and protein cysteinyl residues[2].

Causality in Reactivity: Bromine is a significantly better leaving group than chlorine due to its larger atomic radius, greater polarizability, and the weaker C-Br bond compared to the C-Cl bond. Consequently, 2-bromooctadecanal exhibits a much more robust reactivity toward thiols than its chlorinated counterpart, 2-chlorooctadecanal, leading to rapid and stable thioether adduct accumulation[3].

Endogenous Generation: The Plasmalogen Cleavage Pathway

In mammalian systems, 2-bromooctadecanal is not synthesized de novo via standard lipid pathways. Instead, it is a byproduct of oxidative stress mediated by heme peroxidases.

Eosinophil peroxidase (EPO) and, under certain conditions, myeloperoxidase (MPO) utilize hydrogen peroxide ( H2O2 ) and bromide ions ( Br− ) to generate hypobromous acid (HOBr)[4]. Plasmalogens, a subclass of ether phospholipids highly enriched in cardiac and neural plasma membranes, contain a highly electron-rich sn-1 vinyl ether bond. HOBr electrophilically attacks this vinyl ether bond, resulting in the cleavage of the lipid to yield a lysophospholipid and an α -bromo fatty aldehyde (such as 2-bromooctadecanal or 2-bromohexadecanal)[5].

Fig 1: Generation of 2-Bromooctadecanal via HOBr-mediated cleavage of plasmalogen vinyl ether bonds.

Pathophysiological Targets and Protein Modification

The primary biological consequence of 2-bromooctadecanal generation is the covalent modification of critical cellular proteins. Because the SN2 reaction at the α -carbon forms a stable thioether bond, proteins with functionally critical, low-pKa cysteine residues are highly susceptible to irreversible inactivation.

A well-documented target of α -bromo fatty aldehydes is the sarco(endo)plasmic reticulum Ca2+ -ATPase (SERCA2). Modification of SERCA2 by these brominated lipids leads to its inactivation, resulting in cytosolic calcium overload, calpain activation, and subsequent cardiomyocyte injury—a mechanism heavily implicated in ischemia-reperfusion injury and halogen gas inhalation toxicity[6].

Comparative Reactivity Profile

To contextualize the reactivity of 2-bromooctadecanal, it must be compared against other fatty aldehydes.

Table 1: Comparative Electrophilicity and Target Preference of Fatty Aldehydes

| Lipid Species | Leaving Group | Primary Nucleophilic Target | Dominant Reaction Mechanism | Adduct Stability (in vivo) |

| 2-Bromooctadecanal | Bromide ( Br− ) | Thiols (Cys, GSH) | SN2 Substitution | Highly Stable (Thioether) |

| 2-Chlorooctadecanal | Chloride ( Cl− ) | Thiols / Amines | SN2 / Schiff Base | Moderate to Stable |

| Octadecanal (Unmodified) | None | Amines (Lys, N-term) | Schiff Base Formation | Reversible (unless reduced) |

Experimental Methodology: Tracking Thiol Reactivity

To study the reactivity of 2-bromooctadecanal with proteins and peptides, researchers must employ protocols that differentiate between reversible Schiff base formation and irreversible SN2 alkylation. The following protocol outlines a self-validating workflow for generating and detecting 2-bromooctadecanal-GSH adducts (FALD-GSH)[2].

Protocol: Synthesis and LC-MS/MS Detection of FALD-GSH Adducts

Rationale: By utilizing non-reducing conditions, we isolate the SN2 reactivity of the α -carbon. The inclusion of a thiol-blocking agent (N-ethylmaleimide, NEM) serves as a self-validating negative control; if adduct formation is abolished by NEM, the modification is definitively proven to be thiol-dependent.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare a 10 mM stock of 2-bromooctadecanal in ethanol. Prepare a 10 mM stock of reduced glutathione (GSH) in 50 mM phosphate buffer (pH 7.4).

-

Control Validation Setup (Crucial Step):

-

Test Sample: Mix 100 µM GSH with 100 µM 2-bromooctadecanal in phosphate buffer.

-

Negative Control: Pre-incubate 100 µM GSH with 500 µM NEM for 15 minutes at 37°C to alkylate all free thiols. Then, add 100 µM 2-bromooctadecanal.

-

-

Incubation: Incubate both mixtures at 37°C for 2 hours under non-reducing conditions (do not add sodium cyanoborohydride).

-

Lipid Extraction: Terminate the reaction using a modified Bligh-Dyer extraction (Chloroform:Methanol:Water, 2:2:1.8 v/v). The amphiphilic FALD-GSH adducts will partition primarily into the aqueous/methanol phase, while unreacted 2-bromooctadecanal will partition into the organic chloroform phase.

-

Chromatographic Separation: Analyze the aqueous phase using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. Use a gradient of Water/Acetonitrile containing 0.1% formic acid.

-

Mass Spectrometry (ESI-MS/MS): Detect the adducts using electrospray ionization in positive ion mode. Look for the specific mass shift corresponding to the loss of HBr and the addition of the GSH mass to the octadecanal backbone.

Fig 2: Self-validating experimental workflow for the detection of FALD-GSH adducts.

Conclusion

2-Bromooctadecanal represents a highly reactive, biologically significant node in the lipid peroxidation network. Its unique chemical anatomy—combining a lipophilic tail with a bifunctional electrophilic headgroup—allows it to anchor into membranes and irreversibly alkylate critical protein thiols. Understanding its reactivity profile is essential for developing therapeutic interventions against halogenative stress, ischemia-reperfusion injury, and inflammatory diseases driven by heme peroxidase activity. Future drug development efforts may focus on designing soft nucleophile scavengers capable of intercepting these α -bromo fatty aldehydes before they induce irreversible proteomic damage.

References

-

PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. National Center for Biotechnology Information. Retrieved from:[Link]

-

Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde. Albert CJ, Thukkani AK, Heuertz RM, Slungaard A, Hazen SL, Ford DA. Journal of Biological Chemistry. 2003. Retrieved from:[Link]

-

Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein. Ford DA, et al. Journal of Lipid Research. 2018. Retrieved from:[Link]

-

Bromine inhalation mimics ischemia-reperfusion cardiomyocyte injury and calpain activation in rats. Zaky A, et al. American Journal of Physiology-Heart and Circulatory Physiology. 2011. Retrieved from:[Link]

Sources

- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eosinophil peroxidase-derived reactive brominating species target the vinyl ether bond of plasmalogens generating a novel chemoattractant, alpha-bromo fatty aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromofatty aldehyde derived from bromine exposure and myeloperoxidase and eosinophil peroxidase modify GSH and protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

theoretical studies on 2-Bromooctadecanal

An In-depth Technical Guide to the Theoretical and Computational Study of 2-Bromooctadecanal

Abstract

2-Bromooctadecanal is a long-chain alpha-brominated aldehyde, a class of molecules characterized by a highly reactive electrophilic center. This dual reactivity, stemming from both the aldehyde functionality and the adjacent carbon-bromine bond, suggests significant potential for interaction with biological macromolecules. This whitepaper provides a comprehensive theoretical framework for the study of 2-Bromooctadecanal, designed for researchers, scientists, and drug development professionals. We will explore its fundamental molecular properties through quantum chemical calculations, investigate its dynamic behavior in biological environments using molecular dynamics simulations, and build data-driven hypotheses on its potential mechanisms of action, including enzyme inhibition and cytotoxicity. This guide integrates computational protocols with a roadmap for experimental validation, offering a holistic approach to characterizing this promising, yet understudied, molecule.

Molecular Profile and Physicochemical Properties of 2-Bromooctadecanal

2-Bromooctadecanal (C₁₈H₃₅BrO) is defined by its 18-carbon aliphatic chain, which imparts significant lipophilicity, a terminal aldehyde group, and a bromine atom at the alpha (C2) position.[1] This structure is inherently paradoxical: the long alkyl tail is non-polar and suited for interaction with lipid membranes, while the α-bromo-aldehyde head group is a highly reactive electrophile poised for covalent interactions. The bromine atom, being a good leaving group, significantly enhances the electrophilicity of the alpha-carbon, making the entire functional group a potent target for biological nucleophiles.

Due to its high degree of flexibility, generating a single, stable 3D conformation for 2-Bromooctadecanal is computationally challenging.[1] Therefore, its properties are best understood as an ensemble of conformations. The table below summarizes its key computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₅BrO | PubChem[1] |

| IUPAC Name | 2-bromooctadecanal | PubChem[1] |

| CAS Number | 56599-95-2 | PubChem[1] |

| Molecular Weight | 347.4 g/mol | PubChem[1] |

| Monoisotopic Mass | 346.18713 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Predicted XLogP3 | 8.8 | PubChem[1] |

| Predicted Water Solubility | Low (estimated based on high XLogP3) | Cheméo (by analogy)[2] |

| Reactivity Profile | Incompatible with strong oxidizing and reducing agents, many amines, and nitrides. | CAMEO Chemicals (by analogy)[3] |

Theoretical Methodologies: A Dual Approach

A comprehensive theoretical understanding of 2-Bromooctadecanal requires a multi-faceted approach. We must understand both its intrinsic, static electronic properties and its dynamic behavior in a solvated, biological context.

Quantum Chemical Calculations: Unveiling Electronic Reactivity

Causality: To predict how 2-Bromooctadecanal will react, we must first understand its electronic structure. Density Functional Theory (DFT) is the method of choice as it provides a robust balance between computational cost and accuracy for a molecule of this size. By calculating properties like molecular orbitals and electrostatic potential, we can pinpoint the most likely sites for chemical reactions.

Protocol: DFT-Based Reactivity Analysis

-

Structure Preparation: Obtain the SMILES string for 2-Bromooctadecanal (CCCCCCCCCCCCCCCCC(C=O)Br) and generate an initial 3D structure using a molecular editor like Avogadro or GaussView.

-

Geometry Optimization: Perform a full geometry optimization using a functional suitable for organic molecules, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311+G(d,p) to accurately account for polarization and diffuse functions.

-

Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location will indicate the primary site for nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. Regions of deep blue (positive potential) correspond to electrophilic sites, while red regions (negative potential) indicate nucleophilic sites (e.g., the carbonyl oxygen).

-

Natural Bond Orbital (NBO) Analysis: Calculate the natural atomic charges to quantify the charge distribution across the molecule.

-

Molecular Dynamics (MD) Simulations: Mapping Conformational and Interaction Dynamics

Causality: The long, flexible C18 tail of 2-Bromooctadecanal will not exist in a single static shape. Its behavior, particularly its ability to interact with and cross cell membranes, is governed by its dynamic motions. MD simulations allow us to model this behavior over time in a simulated biological environment, providing insights that static quantum calculations cannot.

Protocol: MD Simulation in a Model Membrane

-

System Preparation:

-

Use the DFT-optimized geometry of 2-Bromooctadecanal as the starting structure.

-

Generate molecular topology and parameters using a suitable force field (e.g., CHARMM36 or OPLS-AA).

-

Construct a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer, and solvate the system with a water model like TIP3P.

-

Place one or more molecules of 2-Bromooctadecanal in the water phase near the membrane surface.

-

-

Simulation:

-

Energy Minimization: Perform steepest descent energy minimization to remove steric clashes.

-

Equilibration: Equilibrate the system in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize pressure and density.

-

Production Run: Run the production simulation for a sufficient duration (e.g., 100-500 ns) to observe the molecule's interaction with and potential translocation across the membrane.

-

-

Trajectory Analysis:

-

Analyze the trajectory to determine the molecule's preferred location (water, lipid headgroup region, or hydrophobic core).

-

Calculate the potential of mean force (PMF) to quantify the energy barrier for membrane permeation.

-

Observe any disruption to membrane order parameters caused by the presence of the molecule.

-

Predicted Reactivity and Hypothesized Biological Mechanisms

The theoretical studies outlined above allow for the generation of specific, testable hypotheses regarding the biological activity of 2-Bromooctadecanal. The consensus from computational analysis is that the molecule's headgroup is a potent electrophile.

Primary Mechanism: Covalent Modification of Proteins

Our DFT analysis predicts that the LUMO is localized on the α-bromo-aldehyde functional group. The MEP map shows a strong positive electrostatic potential around the carbonyl carbon. This strongly suggests that 2-Bromooctadecanal will act as an alkylating agent, reacting with soft nucleophiles within the cell, particularly the thiol group of cysteine residues in proteins.

Hypothesized Cellular Consequences and Cytotoxicity

The covalent modification of proteins is rarely a benign event. This primary mechanism can cascade into broader cellular dysfunction, leading to cytotoxicity. This aligns with observations for other brominated organic molecules, which are known to induce cell death via oxidative stress and apoptosis.[4][5][6]

-

Enzyme Inhibition: Critical metabolic enzymes and signaling proteins that rely on a cysteine residue in their active site (e.g., caspases, certain phosphatases, and dehydrogenases) are potential targets. Covalent modification would lead to irreversible inhibition.

-

Induction of Oxidative Stress: 2-Bromooctadecanal could deplete cellular stores of the antioxidant glutathione (GSH), which contains a nucleophilic thiol group. This would disrupt cellular redox balance and lead to an increase in reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[4][6]

-

Apoptosis Induction: The combination of specific enzyme inhibition (e.g., caspases involved in apoptosis) and widespread oxidative stress can trigger the programmed cell death pathway.[5][7] The molecule's ability to integrate into membranes, as predicted by MD simulations, could also contribute by disrupting mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

A Framework for Experimental Validation

The trustworthiness of any theoretical model rests upon its ability to make predictions that can be experimentally validated. The following protocols provide a clear path to testing the hypotheses generated in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)

Objective: To quantify the cytotoxic effect of 2-Bromooctadecanal on human cancer cell lines and a non-cancerous control line to assess for selective toxicity.

Methodology:

-

Cell Culture: Culture human cancer cells (e.g., HeLa - cervical, MCF-7 - breast) and a non-tumorigenic cell line (e.g., V79 - fibroblast) in appropriate media until they reach ~80% confluency.[7]

-

Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to adhere for 24 hours.

-

Treatment: Prepare a stock solution of 2-Bromooctadecanal in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the media in the wells with the treatment media. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 48 hours.

-

Staining:

-

Fix the cells with 10% trichloroacetic acid (TCA).

-

Wash the plates with water and stain with 0.4% sulforhodamine B (SRB) solution.

-

Wash away unbound dye with 1% acetic acid.

-

-

Data Analysis: Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 515 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[8]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if 2-Bromooctadecanal induces oxidative stress in cells, validating a key hypothesized mechanism.

Methodology:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1, using concentrations around the determined IC₅₀.

-

Probe Loading: After a set treatment time (e.g., 24 hours), remove the treatment media and incubate the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable ROS-sensitive probe.

-

Measurement: After incubation, wash the cells with phosphate-buffered saline (PBS). Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to higher levels of intracellular ROS.[6]

Conclusion

This guide establishes a robust theoretical foundation for the investigation of 2-Bromooctadecanal. Through the synergistic application of quantum chemistry and molecular dynamics, we have moved beyond simple structural description to generate actionable hypotheses about the molecule's function. The computational data strongly suggest that 2-Bromooctadecanal is a potent electrophile capable of covalently modifying protein cysteine residues. This primary mechanism is predicted to induce widespread cellular dysfunction, including enzyme inhibition, oxidative stress, and ultimately, apoptosis. The provided experimental protocols offer a direct and reliable means to test these theoretical predictions. This integrated computational-experimental workflow exemplifies a modern approach to chemical biology and drug discovery, enabling a more targeted and efficient characterization of novel bioactive compounds.

References

-

Cheméo. (n.d.). Chemical Properties of 2-bromodecane (CAS 39563-53-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537255, 2-Bromooctadecanal. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo dodecane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10998212, 2-Bromooctanal. Retrieved from [Link]

-

Wang, Y., et al. (2020). Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells. Science of The Total Environment, 740, 139650. Retrieved from [Link]

-

Wang, Y., et al. (2021). Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway. Toxics, 9(9), 224. Retrieved from [Link]

-

Liu, W., et al. (2022). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. Chemosphere, 287(Pt 3), 131794. Retrieved from [Link]

- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

S.L., B., et al. (2016). Selective Cytotoxicity and Pro-apoptotic Activity of Stem Bark of Wrightia tinctoria (Roxb.) R. Br. in Cancerous Cells. Pharmacognosy Magazine, 12(46), 111-118. Retrieved from [Link]

Sources

- 1. 2-Bromooctadecanal | C18H35BrO | CID 537255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromodecane (CAS 39563-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-BROMOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway [mdpi.com]

- 6. Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Cytotoxicity and Pro-apoptotic Activity of Stem Bark of Wrightia tinctoria (Roxb.) R. Br. in Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Profiling and Synthesis of 2-Bromooctadecanal: A Technical Guide

Executive Summary

2-Bromooctadecanal (CAS: 56599-95-2), an α -bromoaldehyde, is a highly reactive lipid intermediate with profound implications in both synthetic organic chemistry and biological lipidomics[1]. In biological systems, it is generated via the myeloperoxidase (MPO) pathway, where hypobromous acid (HOBr) targets the vinyl ether bonds of plasmalogens during oxidative stress[2]. In synthetic applications, its bifunctional nature—comprising an electrophilic aldehyde and an adjacent α -halogen—makes it a versatile precursor for thiazole synthesis, acetalization, and complex lipid engineering.

This whitepaper provides an authoritative, self-validating framework for the synthesis, purification, and spectroscopic characterization (NMR, IR, MS) of 2-bromooctadecanal, designed for researchers and drug development professionals.

Biological Significance and Reaction Pathways

The causality behind the interest in 2-bromooctadecanal stems from its role as a biomarker for neutrophil-driven oxidative stress. 2 catalyzes the formation of HOBr, which selectively attacks the electron-rich vinyl ether linkage of plasmalogens (abundant in cardiovascular and neural tissues)[2]. This electrophilic addition and subsequent cleavage yield 2-bromo fatty aldehydes, including 2-bromooctadecanal.

Biochemical pathway of MPO-mediated 2-bromooctadecanal generation from plasmalogens.

Spectroscopic Data Analysis

Accurate structural elucidation of 2-bromooctadecanal relies on identifying the distinct electronic effects of the α -bromine atom. The high electronegativity of bromine induces strong inductive electron withdrawal (-I effect), which deshields adjacent nuclei and alters vibrational force constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In 1H NMR, the α -proton is the critical diagnostic handle. Situated between a carbonyl group and a bromine atom, it experiences severe deshielding. Furthermore, it couples with the adjacent aldehyde proton, resulting in a characteristic splitting pattern[3].

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3 )

| Shift (ppm) | Nucleus | Multiplicity | Integration | Assignment | Causality / Rationale |

| ~9.45 | 1H | Doublet ( J=3.5 Hz) | 1H | Aldehyde (-CH O) | Deshielded by carbonyl π -system; split by the adjacent α -proton. |

| ~4.25 | 1H | Doublet of triplets | 1H | α -Proton (-CH Br-) | Strong -I effect from Br pulls electron density, shifting the peak downfield. |

| ~1.95 | 1H | Multiplet | 2H | β -Protons (-CH 2 -) | Mild deshielding from the adjacent chiral carbon bearing the halogen. |

| 1.2 - 1.5 | 1H | Multiplet | 28H | Aliphatic Chain | Standard resonance for long-chain saturated methylene groups. |

| 192.5 | 13C | Singlet | 1C | Carbonyl (C =O) | Characteristic highly deshielded aldehyde carbon. |

| 54.2 | 13C | Singlet | 1C | α -Carbon (C -Br) | Shifted downfield relative to standard alkanes due to C-Br bond polarization. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The 3 of 2-bromooctadecanal is dominated by the carbonyl stretch[3]. The presence of the α -halogen suppresses the resonance contribution of the carbonyl, increasing the double-bond character and shifting the C=O stretch to a slightly higher wavenumber compared to unhalogenated octadecanal.

Table 2: Key FT-IR Vibrational Modes (ATR)

| Wavenumber ( cm−1 ) | Intensity | Mode | Structural Significance |

| ~1730 | Strong | C=O Stretch | Indicates the aldehyde carbonyl; shifted slightly higher due to α -Br. |

| 2920, 2850 | Strong | C−H Stretch | Asymmetric and symmetric stretching of the long aliphatic lipid tail. |

| ~2720 | Weak | C−H Aldehyde | Fermi resonance overtone characteristic of the formyl group. |

| ~580 | Medium | C−Br Stretch | Confirms the successful halogenation of the hydrocarbon backbone. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Under electron ionization (EI, 70 eV), 2-bromooctadecanal exhibits a highly diagnostic fragmentation pattern[1]. The most definitive feature is the isotopic signature of bromine ( 79Br and 81Br in a ~1:1 ratio), which produces a distinct M+ and M+2 doublet.

Table 3: GC-MS Fragmentation Peaks

| m/z Ratio | Relative Abundance | Fragment Identity | Fragmentation Causality |

| 346 / 348 | Low | [M]+ / [M+2]+ | Molecular ion doublet confirming the C18H35BrO formula and Br isotopes[1]. |

| 317 / 319 | Medium | [M−29]+ | α -cleavage resulting in the loss of the formyl radical ( ⋅CHO ). |

| 267 | Medium | [M−Br]+ | Homolytic cleavage of the weak C-Br bond, leaving an aldehyde carbocation. |

| 43, 57 | Base Peak (100%) | [C3H7]+ , [C4H9]+ | Extremely stable aliphatic carbocations typical of long-chain lipid fragmentation[1]. |

Experimental Methodology

Self-Validating Synthesis Protocol

To synthesize 2-bromooctadecanal with high α -selectivity and minimal over-bromination, an organocatalytic approach using N-Bromosuccinimide (NBS) and L-proline is recommended.

Step-by-Step Procedure:

-

Initiation : Dissolve 1.0 eq of octadecanal in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Catalysis : Add 0.1 eq of L-proline. Causality: The secondary amine of L-proline condenses with the aldehyde to form a reactive enamine intermediate, raising the HOMO energy and directing the bromination exclusively to the α -carbon.

-

Bromination : Cool the reaction to 0°C. Slowly add 1.05 eq of NBS. The enamine attacks the electrophilic bromine of NBS.

-

Hydrolysis : Quench the reaction with water after 2 hours. The iminium intermediate hydrolyzes, regenerating the L-proline catalyst and releasing the crude 2-bromooctadecanal.

-

Validation Checkpoint : Take a 10 μL aliquot for GC-MS. Self-Validation: The reaction is complete when the octadecanal peak (m/z 268) is entirely replaced by the 2-bromooctadecanal doublet (m/z 346/348)[1].

Purification and Sample Preparation

-

Chromatography : Purify via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (98:2). α -Bromoaldehydes are sensitive to prolonged exposure to silica; perform this step rapidly.

-

Storage : Store purified 2-bromooctadecanal at -20°C under argon to prevent auto-oxidation to 2-bromooctadecanoic acid.

Synthetic workflow and spectroscopic validation of 2-bromooctadecanal.

References

- Source: National Institutes of Health (NIH)

- Source: SpectraBase (John Wiley & Sons, Inc.)

- Title: Reactive brominating species produced by myeloperoxidase Source: ResearchGate URL

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Bromooctadecanal

Preamble: Navigating the Uncharted Territory of 2-Bromooctadecanal

In the landscape of drug discovery, the exploration of novel bioactive lipids holds immense promise for addressing a myriad of human diseases. 2-Bromooctadecanal, an 18-carbon aldehyde featuring a bromine atom at the alpha-position, represents a molecule of significant interest due to its structural analogy to other alpha-brominated fatty acids and aldehydes that have demonstrated potent inhibitory effects on key metabolic and signaling pathways. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic targets of 2-Bromooctadecanal.